Cas no 59843-55-9 (5-(2-Chlorophenyl)-1H-pyrazole)
5-(2-Chlorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Chlorophenyl)-1H-pyrazole
- 3-(2-CHLOROPHENYL)PYRAZOLE
- 5-(2-chlorophenyl)-1H-pyrazole
- chlorophenylpyrazole
- 3-(2-chlorophenyl)-1H-pyrazole, AldrichCPR
- DWBQZNMWKPXWEK-UHFFFAOYSA-N
- 3-o-chlorophenylpyrazole
- 3-(2-Chloro-phenyl)-1h-pyrazole
- J-510499
- AKOS005069667
- 1H-Pyrazole, 3-(2-chlorophenyl)-
- 12T-0845
- MFCD00111882
- SCHEMBL3252001
- DTXSID20370954
- 3-(2'-chlorophenyl)-1H-pyrazole
- 59843-55-9
- 5-(2-Chlorophenyl)-1H-pyrazole
-
- MDL: MFCD00111882
- Inchi: 1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
- InChI Key: DWBQZNMWKPXWEK-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=CC=NN1
Computed Properties
- Exact Mass: 178.03000
- Monoisotopic Mass: 178.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Melting Point: 76-77°
- PSA: 28.68000
- LogP: 2.73010
5-(2-Chlorophenyl)-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(2-Chlorophenyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C275170-100mg |
5-(2-Chlorophenyl)-1H-pyrazole |
59843-55-9 | 100mg |
$ 155.00 | 2022-04-01 | ||
| TRC | C275170-250mg |
5-(2-Chlorophenyl)-1H-pyrazole |
59843-55-9 | 250mg |
$ 325.00 | 2022-04-01 | ||
| TRC | C275170-500mg |
5-(2-Chlorophenyl)-1H-pyrazole |
59843-55-9 | 500mg |
$ 515.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043317-500mg |
3-(2-Chlorophenyl)-1H-pyrazole |
59843-55-9 | >95% | 500mg |
1266CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043317-1g |
3-(2-Chlorophenyl)-1H-pyrazole |
59843-55-9 | >95% | 1g |
1950CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043317-5g |
3-(2-Chlorophenyl)-1H-pyrazole |
59843-55-9 | >95% | 5g |
7802CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D409844-10g |
3-(2-Chlorophenyl)-1H-pyrazole |
59843-55-9 | 95%+ | 10g |
$810 | 2024-08-03 | |
| Apollo Scientific | OR16-1g |
3-(2-Chlorophenyl)-1H-pyrazole |
59843-55-9 | 1g |
£90.00 | 2025-02-19 | ||
| abcr | AB234369-500 mg |
3-(2-Chlorophenyl)-1H-pyrazole; 95% |
59843-55-9 | 500MG |
€192.90 | 2022-03-04 | ||
| abcr | AB234369-1 g |
3-(2-Chlorophenyl)-1H-pyrazole; 95% |
59843-55-9 | 1g |
€246.80 | 2022-03-04 |
5-(2-Chlorophenyl)-1H-pyrazole Suppliers
5-(2-Chlorophenyl)-1H-pyrazole Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 5-(2-Chlorophenyl)-1H-pyrazole
5-(2-Chlorophenyl)-1H-pyrazole: A Comprehensive Overview
5-(2-Chlorophenyl)-1H-pyrazole, also known by its CAS registry number CAS No. 59843-55-9, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrazole family, a class of five-membered aromatic rings containing two nitrogen atoms. The presence of a chlorophenyl group at the 5-position introduces unique electronic and steric properties, making it a versatile building block for various applications.
The synthesis of 5-(2-Chlorophenyl)-1H-pyrazole typically involves the condensation of 2-chlorophenylhydrazine with an appropriate carbonyl compound, such as formaldehyde or acetaldehyde, under acidic conditions. This reaction pathway is well-documented in the literature and is considered a standard method for pyrazole synthesis. The resulting compound is characterized by its high stability and reactivity, which makes it suitable for further functionalization in downstream chemical processes.
Recent studies have highlighted the potential of 5-(2-Chlorophenyl)-1H-pyrazole as a precursor for the development of bioactive molecules. For instance, researchers have explored its use in the synthesis of novel antifungal agents, where the chlorophenyl group plays a critical role in enhancing the compound's activity against pathogenic fungi. Additionally, this compound has been employed in the design of fluorescent sensors for detecting metal ions, leveraging its ability to form coordination complexes with transition metals.
In the realm of materials science, 5-(2-Chlorophenyl)-1H-pyrazole has been investigated as a component in organic light-emitting diodes (OLEDs). Its electron-deficient nature and ability to form π-π interactions make it an ideal candidate for constructing efficient charge transport layers. Recent advancements in this area have demonstrated improved device performance, including higher luminous efficiency and longer operational lifetimes.
The versatility of 5-(2-Chlorophenyl)-1H-pyrazole extends to its application in medicinal chemistry. Its structure serves as a scaffold for designing inhibitors targeting various enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, derivatives of this compound have shown promising results in inhibiting histone deacetylases (HDACs), which are key players in epigenetic regulation.
In terms of environmental applications, 5-(2-Chlorophenyl)-1H-pyrazole has been studied for its role in catalytic processes aimed at degrading organic pollutants. Its ability to act as a catalyst in oxidation reactions under mild conditions makes it a valuable tool for addressing environmental challenges such as water contamination.
The continued exploration of 5-(2-Chlorophenyl)-1H-pyrazole's properties underscores its importance as a multifaceted compound with applications across diverse scientific disciplines. As research progresses, new insights into its structure-function relationships and potential uses are expected to emerge, further solidifying its position as a key molecule in modern chemistry.
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